[Ala28]-beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, specifically designed for research into Alzheimer's disease. This peptide consists of 40 amino acids and is a fragment derived from the amyloid precursor protein. The modification at position 28, where alanine replaces the original amino acid, is thought to influence the peptide's aggregation properties and neurotoxicity, which are critical in the context of Alzheimer's pathology.
The beta-amyloid peptide is primarily generated through the proteolytic cleavage of amyloid precursor protein, which is encoded by a gene located on chromosome 21. This peptide plays a significant role in the development of amyloid plaques, a hallmark of Alzheimer's disease. The specific variant [Ala28]-beta-Amyloid (1-40) is synthesized for experimental purposes to study its biochemical properties and effects on neuronal cells.
[Ala28]-beta-Amyloid (1-40) falls under the classification of neurotoxic peptides associated with neurodegenerative diseases. It is categorized as an amyloid peptide due to its propensity to aggregate into fibrils, which are implicated in the pathogenesis of Alzheimer's disease.
The synthesis of [Ala28]-beta-Amyloid (1-40) typically involves solid-phase peptide synthesis, which allows for precise control over the sequence and modifications of the peptide. This method involves:
The purity of synthesized peptides can be assessed using techniques such as high-performance liquid chromatography and mass spectrometry. For [Ala28]-beta-Amyloid (1-40), achieving a purity level greater than 95% is essential for reliable biological assays.
The molecular structure of [Ala28]-beta-Amyloid (1-40) features a linear arrangement of 40 amino acids, with a specific modification at position 28 where alanine replaces the original amino acid. The typical structure includes hydrophobic regions that facilitate aggregation into fibrils.
The molecular formula for [Ala28]-beta-Amyloid (1-40) can be represented as . Structural studies have shown that beta-amyloid peptides adopt a characteristic cross-beta sheet configuration when aggregated, which is crucial for their neurotoxic properties.
[Ala28]-beta-Amyloid (1-40) undergoes several chemical reactions during its aggregation process:
These reactions are influenced by various factors including pH, temperature, and ionic strength, which can alter the kinetics and thermodynamics of aggregation.
The mechanism by which [Ala28]-beta-Amyloid (1-40) exerts its effects involves:
Studies have demonstrated that variations in aggregation propensity can significantly affect neurotoxicity levels, suggesting that modified peptides like [Ala28]-beta-Amyloid may exhibit altered biological activities compared to their unmodified counterparts.
[Ala28]-beta-Amyloid (1-40) typically exists as a white to off-white powder when lyophilized. It is soluble in aqueous solutions at physiological pH but tends to aggregate over time.
Key chemical properties include:
[Ala28]-beta-Amyloid (1-40) has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3